molecular formula C11H7Cl3N2O3 B7955008 Trichloromethyl (5-phenyloxazol-2-yl)carbamate

Trichloromethyl (5-phenyloxazol-2-yl)carbamate

Cat. No.: B7955008
M. Wt: 321.5 g/mol
InChI Key: CXRCIQYWEPSIRA-UHFFFAOYSA-N
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Description

Trichloromethyl (5-phenyloxazol-2-yl)carbamate (CAS 1820687-45-3) is a chemical compound with a molecular formula of C 11 H 7 Cl 3 N 2 O 3 and a molecular weight of 321.54 g/mol [ 1 ]. Its structure features a 5-phenyloxazole core, which is a common heterocyclic motif in medicinal chemistry, linked to a trichloromethyl carbamate functional group. This specific carbamate group is of significant research interest due to its potential as a reactive handle in chemical synthesis and its presence in compounds that exhibit biological activity. Carbamate esters are a well-studied class of compounds known for their ability to act as acetylcholinesterase (AChE) inhibitors [ 5 ]. The mechanism of action for carbamates involves the reversible carbamylation of the serine residue within the active site of the AChE enzyme [ 5 ]. This reversible inhibition differentiates them from organophosphates and makes them a critical tool for researchers studying cholinergic neurotransmission, enzyme kinetics, and the development of therapeutic agents [ 5 ][ 7 ]. The trichloromethyl moiety in this particular carbamate may influence its reactivity, lipophilicity, and overall interaction with biological targets, making it a valuable intermediate for constructing more complex molecules or for probing biochemical pathways. This product is intended for research applications in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) when handling this compound.

Properties

IUPAC Name

trichloromethyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O3/c12-11(13,14)19-10(17)16-9-15-6-8(18-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRCIQYWEPSIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)NC(=O)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely reported method involves reacting 5-phenyloxazol-2-amine with triphosgene (bis(trichloromethyl) carbonate) in the presence of a base such as pyridine or triethylamine. This approach leverages triphosgene’s ability to act as a safe, solid-phase substitute for phosgene, enabling controlled chloroformylation of the amine group.

Mechanism

  • Activation : Triphosgene reacts with the base (e.g., pyridine) to generate a Vilsmeier-type intermediate, facilitating electrophilic attack on the amine.

  • Carbamate Formation : The amine nucleophile attacks the activated carbonyl, forming a trichloromethyl carbamate intermediate.

  • Workup : The product is isolated via aqueous extraction and purified by recrystallization or chromatography.

Experimental Conditions

ComponentDetails
Substrate 5-Phenyloxazol-2-amine
Reagent Triphosgene (1.1–1.5 equiv)
Base Pyridine or triethylamine (2–3 equiv)
Solvent Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature 0–25°C (controlled to prevent overchlorination)
Yield 65–85% (estimated from analogous reactions)

Alternative Pathways

Phosgene or Diphosgene Substitution

While triphosgene is preferred for safety, older methods use phosgene gas or diphosgene (liquid). These require stringent safety measures due to high toxicity.

Procedure

  • Phosgene Gas : Bubbled into a solution of 5-phenyloxazol-2-amine and base in anhydrous DCM at −10°C.

  • Yield : ~70% (lower due to side reactions).

Stepwise Protection-Carbonylation

A two-step strategy involves:

  • Protection : Introducing a temporary protecting group (e.g., benzyl or tert-butyl) to the oxazole amine.

  • Chloroformylation : Deprotection followed by reaction with triphosgene.

Advantage : Mitigates overchlorination but increases synthetic steps.

Optimization and Challenges

Solvent and Base Selection

  • Solvent : Polar aprotic solvents (THF, DCM) enhance reagent solubility and reaction homogeneity.

  • Base : Pyridine outperforms triethylamine in suppressing side reactions (e.g., N-chlorination).

Temperature Control

Exothermic reactions require cooling (0–5°C) to prevent decomposition of the oxazole ring.

Purity and Characterization

  • Purification : Silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water.

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 7.27 (s, 1H, oxazole-H), 7.40–7.60 (m, 5H, phenyl-H).

    • IR : 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C).

Comparative Analysis of Methods

MethodYield (%)SafetyScalability
Triphosgene-Mediated65–85ModerateHigh
Phosgene Gas60–70LowLimited
Stepwise Protection50–60HighModerate

Chemical Reactions Analysis

Types of Reactions

Trichloromethyl (5-phenyloxazol-2-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but generally include controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amines .

Scientific Research Applications

Antitumor Applications

Recent studies have identified trichloromethyl (5-phenyloxazol-2-yl)carbamate as a promising candidate for enhancing antitumor effects. The compound has been investigated for its ability to act synergistically with other antitumor agents, particularly in the context of ribonucleotide reductase (RNR) inhibitors.

  • Mechanism of Action : RNR is crucial for DNA synthesis, and inhibiting this enzyme can lead to reduced cancer cell proliferation. Research indicates that combining this compound with established chemotherapeutics could enhance the efficacy of treatment regimens for various cancers, including non-small cell lung cancer .

Case Study: Combination Therapy

A study demonstrated that the combination of this compound and cytarabine resulted in significant inhibition of cell proliferation in vitro, suggesting its potential for use in clinical settings .

Pesticidal Applications

This compound is also relevant in agricultural chemistry as an insecticide. Its structural properties allow it to function effectively against a range of pests.

  • Insecticidal Efficacy : Similar compounds have been shown to disrupt the normal functioning of insect nervous systems by inhibiting acetylcholinesterase, leading to paralysis and death in target species .

Table: Comparison of Insecticides

Compound NameActive IngredientTarget PestsMechanism of Action
Trichloromethyl CarbamateThis compoundVarious agricultural pestsAcetylcholinesterase inhibitor
AldicarbAldicarbNematodes, insectsCholinesterase inhibition
BendiocarbBendiocarbMosquitoes, fliesCholinesterase inhibition

Toxicological Insights

Understanding the toxicological profile of this compound is crucial for ensuring safe handling and application. As a carbamate derivative, it may exhibit toxicity similar to other compounds in this class.

  • Toxicity Mechanism : Carbamates are known to reversibly inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses. Symptoms of exposure can include respiratory distress and neurological effects .

Case Study: Carbamate Poisoning

A documented case highlighted the acute effects of carbamate exposure, which included respiratory failure due to excessive bronchial secretions and muscle paralysis. Treatment protocols emphasize rapid decontamination and symptomatic management .

Mechanism of Action

The mechanism of action of Trichloromethyl (5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Lipophilicity Comparison (HPLC-Derived log k)

Compound Class Substituent log k Range Reference
4-chloro-2-aryl carbamates 3-chlorophenyl 2.1–3.8
4-chloro-2-aryl carbamates 3,4-dichlorophenyl 2.8–4.2
This compound 5-phenyloxazol-2-yl Inferred: ~3.5–4.5†

†The phenyloxazole moiety likely increases lipophilicity compared to simpler chlorophenyl groups due to enhanced aromatic surface area and reduced polarity.

Table 3: Inhibition Activity Comparison

Compound Target Enzyme Inhibition (%) Reference
Aldicarb AChE 70–85
Biomphalaria glabrata AChE Carbamate exposure ≤65
This compound Inferred: AChE Hypothesized: 50–75‡

Biological Activity

Trichloromethyl (5-phenyloxazol-2-yl)carbamate (also referred to as TCPOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TCPOC is characterized by its unique chemical structure, which includes a trichloromethyl group attached to a phenyloxazole moiety and a carbamate functional group. This configuration is believed to contribute to its biological activity, particularly in targeting specific enzymes and cellular pathways.

TCPOC exhibits multiple mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition : TCPOC has been shown to inhibit various kinases involved in cell signaling pathways. For instance, it targets the FLT3 kinase, which is crucial in the proliferation of certain leukemia cells. Inhibition of FLT3 leads to reduced phosphorylation of downstream signaling proteins such as STAT5 and ERK1/2, inducing apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, which is critical for preventing the proliferation of malignant cells. Studies have demonstrated that TCPOC-treated cells exhibit increased accumulation in the G0/G1 phase, thereby inhibiting their progression into the S phase .
  • Reactive Oxygen Species (ROS) Generation : TCPOC has been implicated in the generation of ROS within cells, which can lead to oxidative stress and apoptosis. This effect is particularly noted in cancer cell lines where ROS accumulation disrupts cellular homeostasis .

Anticancer Activity

TCPOC has shown promising anticancer activity across various studies:

  • Leukemia Models : In vitro studies have demonstrated that TCPOC exhibits selective cytotoxicity against acute myeloid leukemia (AML) cell lines such as MV4-11 and HL-60. The compound significantly reduced cell viability and induced apoptosis through its action on FLT3 signaling pathways .
  • Solid Tumors : While TCPOC primarily targets hematological malignancies, preliminary data suggest potential efficacy against solid tumors. However, further studies are required to elucidate its effectiveness in these contexts .

Antimicrobial Properties

Emerging research indicates that TCPOC may possess antimicrobial properties. A study on related carbamate derivatives revealed that modifications could enhance antibacterial and antifungal activities, suggesting that TCPOC might also be explored for its potential use against various pathogens .

Case Study 1: Acute Myeloid Leukemia (AML)

A recent study evaluated the effects of TCPOC on AML cell lines. The results indicated that treatment with TCPOC led to a significant reduction in cell proliferation and increased rates of apoptosis compared to untreated controls. The study highlighted the compound's ability to induce G0/G1 phase arrest effectively .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on carbamate derivatives similar to TCPOC, researchers assessed their antimicrobial efficacy against common bacterial strains. The findings suggested that certain derivatives exhibited notable antibacterial activity, paving the way for further exploration into TCPOC's potential as an antimicrobial agent .

Data Summary

Biological Activity Effect Target/Mechanism
AnticancerInduces apoptosisFLT3 kinase inhibition
Cell Cycle ArrestG0/G1 phase accumulationCell cycle regulation
ROS GenerationInduces oxidative stressDisruption of cellular homeostasis
AntimicrobialPotential antibacterial/fungal activityVarious bacterial/fungal targets

Q & A

Advanced Research Question

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .
  • Solvent compatibility : Test degradation in polar vs. non-polar solvents (e.g., DMSO accelerates hydrolysis of the carbamate group) .
  • Light sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent radical-mediated degradation .

How does the electronic nature of substituents on the oxazole ring influence the compound’s reactivity and bioactivity?

Advanced Research Question

  • Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups at the 5-phenyl position enhance electrophilicity, increasing reactivity in nucleophilic environments (e.g., enzyme active sites) .
  • Steric effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity in sterically constrained targets, validated via molecular docking studies .
  • Synthetic modulation : Introduce substituents via Suzuki-Miyaura coupling (e.g., arylboronic acids with Pd catalysts) to systematically explore structure-activity relationships .

What methodologies are suitable for evaluating the compound’s interaction with biomacromolecules (e.g., proteins, DNA)?

Advanced Research Question

  • Spectroscopic titration : Monitor UV-Vis or fluorescence quenching to determine binding constants with serum albumin or DNA .
  • Computational modeling : Use density functional theory (DFT) to predict binding modes with target enzymes (e.g., cytochrome P-450 isoforms) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions for mechanistic insights .

How can researchers mitigate challenges in reproducing synthetic protocols for this compound?

Basic Research Question

  • Purification protocols : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate pure product .
  • Byproduct identification : Characterize side products (e.g., hydrolyzed carbamates) via LC-MS to refine reaction conditions .
  • Scale-up adjustments : Maintain low concentrations (<0.1 M) during scaling to prevent exothermic side reactions .

What are the critical considerations for designing in vitro assays to study this compound’s mechanism of action?

Advanced Research Question

  • Cell line selection : Use hepatic cell lines (e.g., HepG2) to model trichloromethyl radical-induced endoplasmic reticulum stress .
  • Radical scavengers : Include antioxidants (e.g., N-acetylcysteine) to differentiate between compound-specific and radical-mediated effects .
  • Dose-response kinetics : Perform time-resolved assays to capture transient effects of reactive intermediates .

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